molecular formula C7H7BF2O2 B2386499 2,5-Difluoro-4-methylphenylboronic acid CAS No. 872219-20-0

2,5-Difluoro-4-methylphenylboronic acid

Cat. No. B2386499
CAS RN: 872219-20-0
M. Wt: 171.94
InChI Key: DKKUJQFCQLEUSY-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are functionalized with a boron-oxygen-hydrogen (B-OH) group .


Molecular Structure Analysis

The molecular formula of 2,5-Difluoro-4-methylphenylboronic acid is C7H7BF2O2 . It has an average mass of 171.937 Da and a monoisotopic mass of 172.050720 Da .


Chemical Reactions Analysis

Boronic acids, including 2,5-Difluoro-4-methylphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 301.3±52.0 °C at 760 mmHg . The compound has a molar refractivity of 39.9±0.4 cm³ .

Scientific Research Applications

Safety and Hazards

The compound is classified as harmful if swallowed . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 2,5-Difluoro-4-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

Pharmacokinetics

The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of various organic compounds .

Action Environment

The action of 2,5-Difluoro-4-methylphenylboronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The compound is also generally environmentally benign .

properties

IUPAC Name

(2,5-difluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKUJQFCQLEUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluoro-4-methylphenyl)boronic acid

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